(2-Methylphenyl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a 2-methylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringCommon reagents used in these reactions include hydrazine derivatives, aldehydes or ketones, and reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
(3-(4-Fluorophenyl)-1-(2-Methylphenyl)-1H-pyrazol-4-yl)methanol: Similar structure with a fluorophenyl group.
Uniqueness
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole ring and the hydroxymethyl group provides a versatile scaffold for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2-methylphenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11(14)9-6-12-13-7-9/h2-7,11,14H,1H3,(H,12,13) |
InChI Key |
BJHCWJJBMASXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.